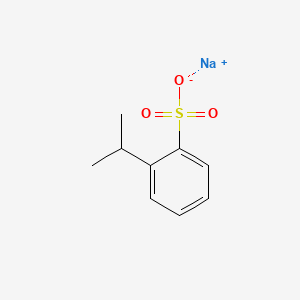

Sodium o-cumenesulfonate

Description

Evolution of Aromatic Sulfonates in Chemical Research

Aromatic sulfonates represent a significant class of organic compounds in industrial organic chemistry. atamankimya.com Their development has been closely linked to the growth of the chemical industry, particularly in the production of detergents, dyes, and other specialty chemicals. The fundamental process for their synthesis is aromatic sulfonation, a reaction that introduces a sulfonic acid group onto an aromatic ring. atamankimya.com

Historically, the study of aromatic sulfonates has led to a deeper understanding of aromatic substitution reactions and the properties of surfactants. Over time, research has expanded from simple benzene (B151609) sulfonates to more complex structures, including alkylbenzene sulfonates, to optimize performance in various applications. sciengine.com The evolution of this class of compounds has been driven by the need for more effective, efficient, and environmentally benign surfactants and hydrotropes. cognitivemarketresearch.com Current research trends focus on developing novel aromatic sulfonates with enhanced biodegradability and performance under specific industrial conditions, as well as exploring their use in emerging fields like enhanced oil recovery and advanced materials. sciengine.comacs.org

Positioning of Sodium o-Cumenesulfonate within Hydrotropic Compounds

Hydrotropes are a class of water-soluble organic compounds that enhance the solubility of poorly soluble solutes. wisdomlib.org The phenomenon of hydrotropy was first described in 1916. wisdomlib.orgamazonaws.com Unlike typical surfactants that form micelles, hydrotropes like this compound have a smaller hydrophobic part, which is generally insufficient to cause spontaneous self-aggregation in the same manner. itmedicalteam.pl Instead, their solubilizing action is attributed to various mechanisms, including the formation of molecular aggregates or complexes with the solute. tiiips.comacs.org

This compound is a prominent member of the hydrotrope family. atamanchemicals.com It is particularly effective in increasing the solubility of other surfactants and organic compounds in aqueous formulations. atamankimya.com This property is crucial in the manufacturing of concentrated liquid detergents and other cleaning products, where it acts as a coupling agent to prevent phase separation and maintain product stability. albright.com.auatamanchemicals.com Its ability to reduce the viscosity of concentrated surfactant systems further enhances its utility in industrial applications. atamanchemicals.comatamankimya.com The mechanism of its hydrotropic action involves the self-aggregation of sodium cumenesulfonate molecules above a certain concentration, known as the minimum hydrotrope concentration (MHC), creating a micelle-like environment that can encapsulate hydrophobic molecules. acs.orgacs.orgiitg.ac.in

| Property | Description |

| IUPAC Name | sodium;2-propan-2-ylbenzenesulfonate |

| Molecular Formula | C9H11NaO3S |

| Molecular Weight | 222.24 g/mol |

| Appearance | White to cream powder |

| Solubility | Soluble in water |

| Key Function | Hydrotrope, Surfactant |

| Table 1: Chemical and Physical Properties of this compound nih.gov |

Current Research Paradigms and Knowledge Gaps

Current research on this compound is multifaceted, exploring its aggregation behavior, mechanism of hydrotropy, and applications in various fields. Molecular dynamics simulations have been instrumental in providing insights into the self-assembly of sodium cumenesulfonate in aqueous solutions. acs.orgacs.org These studies have shown that hydrophobic interactions between the cumene (B47948) tails play a significant role in the aggregation process. acs.org

Despite these advancements, several knowledge gaps remain. The precise mechanism of hydrotropy is still a subject of debate, with ongoing research exploring the roles of complex formation, water structure perturbation, and self-aggregation. acs.org Further investigation is needed to fully understand the structure and dynamics of the aggregates formed by this compound and how they interact with different types of solute molecules. acs.orgiitg.ac.in

Another area of active research is the application of this compound in enhanced oil recovery, where it can help to improve the efficiency of oil displacement. acs.org Studies are also focusing on its use in formulating drug delivery systems for poorly water-soluble drugs. iitg.ac.inplos.org A significant research trend is the development of more sustainable and biodegradable aromatic sulfonates, which presents an opportunity for innovation in the field. marketresearchfuture.com The long-term environmental fate and potential toxicological effects of this compound and its degradation products are also areas that require more comprehensive investigation. ewg.org

| Research Area | Key Findings | Knowledge Gaps |

| Aggregation Behavior | Self-assembles into aggregates above a minimum concentration, driven by hydrophobic interactions. acs.org | Precise structure and dynamics of aggregates. acs.org |

| Mechanism of Hydrotropy | Acts via self-aggregation to create micelle-like environments that encapsulate hydrophobic molecules. acs.orgiitg.ac.in | The relative importance of different proposed mechanisms (e.g., complexation vs. water structure perturbation) is not fully understood. acs.org |

| Enhanced Oil Recovery | Can improve foam stability and oil recovery rates. acs.org | Optimization of formulations for specific reservoir conditions. |

| Drug Delivery | Can increase the solubility of poorly water-soluble drugs by incorporating them into its aggregates. plos.org | Biocompatibility and in-vivo performance of these formulations. |

| Environmental Profile | Considered readily biodegradable under aerobic conditions. albright.com.aueuropa.eu | Comprehensive data on anaerobic degradation and long-term environmental impact. europa.eu |

| Table 2: Research Findings and Knowledge Gaps for this compound |

Structure

3D Structure of Parent

Properties

CAS No. |

15763-77-6 |

|---|---|

Molecular Formula |

C9H11NaO3S |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

sodium;2-propan-2-ylbenzenesulfonate |

InChI |

InChI=1S/C9H12O3S.Na/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 |

InChI Key |

GIPRGFRQMWSHAK-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production Pathways

Sulfonation of Cumene (B47948) (Isopropylbenzene)

The initial and most crucial stage in the production of sodium o-cumenesulfonate is the sulfonation of cumene. This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the aromatic ring of cumene.

Reaction Mechanisms with Sulfur Trioxide (SO₃) and Sulfuric Acid (H₂SO₄)

When sulfur trioxide (SO₃) is used, often in a diluted gaseous form or as oleum (B3057394) (a solution of SO₃ in H₂SO₄), the reaction is rapid and highly exothermic. mpob.gov.myalfa-chemistry.com SO₃ is a strong electrophile due to the electron-withdrawing nature of the three oxygen atoms, making it highly reactive towards the electron-rich aromatic ring of cumene. alfa-chemistry.comchemistrysteps.com The reaction proceeds through the formation of a sigma complex (also known as an arenium ion), where the SO₃ molecule attaches to the benzene (B151609) ring. nih.govopenochem.org This is followed by a deprotonation step, which restores the aromaticity of the ring and results in the formation of cumene sulfonic acid. openochem.org Due to the high reactivity of SO₃, the reaction requires careful temperature control to minimize the formation of by-products such as sulfones. alfa-chemistry.com

Sulfuric acid (H₂SO₄) can also be used as a sulfonating agent. dolphinpharma.comalfa-chemistry.com In this case, the active electrophile is believed to be protonated sulfur trioxide (+SO₃H) or SO₃ itself, formed from the self-dissociation of sulfuric acid. chemistrysteps.commasterorganicchemistry.com The reaction with sulfuric acid is an equilibrium process, and the water generated as a byproduct can dilute the acid, slowing down the reaction rate. alfa-chemistry.comgoogle.com To drive the reaction to completion, a large excess of sulfuric acid is often required. alfa-chemistry.com The sulfonation of aromatic compounds with sulfuric acid is a classic example of an electrophilic aromatic substitution reaction. alfa-chemistry.com

The reaction mechanism for sulfonation is reversible, a characteristic that distinguishes it from many other electrophilic aromatic substitution reactions. chemistrysteps.comopenochem.org

Process Optimization in Continuous Reactor Systems (e.g., Falling Film Reactor)

To manage the highly exothermic nature of the sulfonation reaction and to ensure consistent product quality, continuous reactor systems are widely employed in industrial production. atamanchemicals.comatamanchemicals.com The falling film reactor is a particularly effective technology for this purpose. mpob.gov.mynicl.it

In a falling film reactor, the liquid organic reactant, cumene, is distributed as a thin film on the inside walls of a series of tubes. mpob.gov.my The gaseous sulfonating agent, typically diluted sulfur trioxide, flows concurrently with the liquid film. mpob.gov.my This design offers several advantages:

Excellent Heat Transfer: The high surface-area-to-volume ratio of the thin film allows for efficient removal of the significant heat generated during the exothermic reaction, which is crucial for preventing side reactions and product degradation. mpob.gov.mynicl.it The reactor tubes are typically jacketed with a cooling liquid to maintain precise temperature control. mpob.gov.mygoogle.com

Short Residence Time: The continuous flow nature of the reactor ensures a short and well-defined residence time, minimizing the formation of unwanted by-products. slideshare.net

High Efficiency: The co-current flow of reactants promotes rapid and efficient mass transfer, leading to high conversion rates. mpob.gov.my

Modern falling film reactors can range from single-tube laboratory setups to large-scale industrial units with hundreds of tubes, capable of producing several tons of product per hour. njweixian.com The design of these reactors, including the distribution system for the organic feed and the finish of the inner tube walls, is critical for achieving uniform reaction conditions and high product quality. njweixian.com

Azeotropic Dehydration Techniques for Water Removal

When sulfuric acid is used as the sulfonating agent, the water produced during the reaction can inhibit the process by diluting the acid. alfa-chemistry.comgoogle.com To overcome this, azeotropic dehydration is a key technique employed to remove water continuously from the reaction mixture. chemithon.com

This method involves adding a solvent to the reaction that forms an azeotrope with water. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. The unreacted cumene itself can serve as the azeotropic agent. chemithon.com

The process typically involves:

Heating the reaction mixture to the boiling point of the azeotrope.

The water-cumene azeotrope vaporizes and is passed through a condenser.

Upon cooling, the water and immiscible organic feedstock separate.

The water is removed, and the unreacted cumene is returned to the reactor. chemithon.com

Neutralization and Salt Formation

Following the sulfonation of cumene, the resulting cumene sulfonic acid is converted to its sodium salt, this compound. This is a critical step that transforms the acidic and less stable intermediate into a stable and highly water-soluble final product.

Conversion of Cumene Sulfonic Acid to Sodium Salt via Sodium Hydroxide (B78521)

The neutralization of cumene sulfonic acid is typically carried out by reacting it with a base, most commonly sodium hydroxide (NaOH) . dolphinpharma.comatamankimya.comerasm.org The acidic sulfonic acid group (-SO₃H) readily reacts with the hydroxide ions (OH⁻) from the sodium hydroxide in a standard acid-base neutralization reaction.

The general chemical reaction is as follows: C₉H₁₁SO₃H + NaOH → C₉H₁₁NaO₃S + H₂O globallcadataaccess.org

This process is usually conducted in an aqueous solution, as sodium cumenesulfonate is highly soluble in water. atamankimya.comerasm.org The neutralization is often performed in a dedicated vessel after the sulfonation step. chemithon.com The resulting solution can then be further processed, for example, by spray drying to produce a granular solid product. europa.eu The final product is typically available as an aqueous solution with an activity level of 30-60% or as a granular solid with 90-95% activity. europa.eu

Control of Inorganic Sulfate (B86663) Content in Production

A key challenge in the industrial production of this compound is the control of inorganic sulfate content, primarily sodium sulfate (Na₂SO₄), in the final product. The presence of sodium sulfate can arise from the use of excess sulfuric acid or oleum as the sulfonating agent. chemithon.comeuropa.eu

High levels of sodium sulfate can be undesirable for certain applications. Therefore, various methods are employed to minimize its content:

Process Control: Careful control of the mole ratio of the sulfonating agent to cumene can limit the formation of excess sulfuric acid. chemithon.com

Azeotropic Dehydration: As mentioned previously, using azeotropic dehydration when sulfonating with sulfuric acid avoids the need for a large excess of acid, thereby reducing the subsequent formation of sodium sulfate during neutralization. chemithon.comgoogle.com A patented method highlights that this approach can effectively solve the problem of inorganic sulfate in the final solution. google.comatamankimya.com

Post-Treatment: In some cases, a post-treatment step may be necessary to reduce the sulfate content. This can involve treatment with lime (calcium hydroxide), which precipitates calcium sulfate, a less soluble salt that can be filtered off. atamankimya.comerasm.org

By implementing these control strategies, manufacturers can produce this compound with a low inorganic sulfate content, meeting the quality requirements for various industrial applications.

Post-Synthesis Purification and Formulation

Following the primary synthesis of this compound via the sulfonation of cumene and subsequent neutralization, a series of post-synthesis purification and formulation steps are essential to achieve the desired product quality, purity, and physical form for commercial applications. erasm.orgdolphinpharma.com These stages are designed to remove unreacted raw materials, by-products such as sulfones and inorganic salts, and colored impurities. erasm.orgatamankimya.com The final product is typically a liquid solution or a solid granular product. europa.eudolphinpharma.com

Purification Techniques (e.g., Solvent Extraction, Distillation)

The crude this compound solution often contains organic by-products, most notably sulfones, which are generated during the sulfonation reaction. atamankimya.com To eliminate these impurities, solvent extraction is a commonly employed purification technique. erasm.orgatamanchemicals.com This process leverages the differential solubility of the sodium cumenesulfonate and the sulfone by-products in a selected solvent system.

If solvent extraction is utilized, a subsequent distillation step is necessary to remove any residual solvent from the purified this compound solution. atamankimya.comatamanchemicals.com This is typically accomplished by heating the solution to distill the solvent, often as an azeotrope, ensuring its complete removal from the final product. erasm.orgatamanchemicals.com

Another critical purification step involves the removal of unreacted cumene. A patented method describes separating excess unreacted cumene under vacuum conditions following the initial reaction. google.com This not only purifies the product but also allows for the collection and recycling of the unreacted cumene, which improves yield and cost-effectiveness. google.com

For products requiring a low sulfate content, treatment with lime may also be necessary to precipitate and remove excess sulfate ions. erasm.orgatamanchemicals.com

Chemical Bleaching Processes (e.g., Hydrogen Peroxide)

To produce a clear, transparent, and high-quality sodium cumenesulfonate solution, a chemical bleaching step is often incorporated into the manufacturing process. atamankimya.comgoogle.com This is particularly important for applications in detergents and personal care products where color is a critical quality parameter.

Hydrogen peroxide (H₂O₂) is a commonly used bleaching agent for this purpose. google.com A specific preparation method involves adding hydrogen peroxide to the neutralized product solution to decolorize it. google.com Research has demonstrated the effectiveness of alkaline hydrogen peroxide (AHP) in degrading lignin (B12514952), a colored impurity, highlighting its utility in purification processes. researchgate.net The use of hydrogen peroxide is advantageous as it is an environmentally sustainable option, breaking down into water and oxygen. researchgate.net

A patented process specifies the conditions for this bleaching step, indicating that the process is carried out by adding a 30% hydrogen peroxide solution to the product at a controlled temperature of 45°C with stirring for a period of 2 hours. google.com

Optimization of Production for High-Purity Outcomes

Achieving a high-purity final product involves optimizing both the initial synthesis and the subsequent purification steps to minimize the formation of impurities and effectively remove those that are formed. A key challenge in traditional production is the use of excess sulfuric acid, which leads to the generation of large amounts of waste acid and inorganic sulfates that are difficult to remove from the final product. google.com

Modern optimization strategies focus on controlling the reaction stoichiometry and conditions. One patented method for producing a high-quality solution involves:

Controlled Reaction: The sulfonation reaction is stopped when the water yield reaches approximately 95% of the theoretical yield. google.com

Vacuum Separation: Excess unreacted cumene is separated under vacuum for recycling. google.com

Precise Neutralization: The reaction product is neutralized with a sodium hydroxide solution to a target concentration of about 40% sodium cumenesulfonate. google.com

Final Bleaching: The solution undergoes a final bleaching step with hydrogen peroxide. google.com

This optimized pathway is designed to effectively address the issue of inorganic sulfate contamination and control the residual cumene content to a low level, resulting in a clear, transparent, high-purity solution while improving yield and reducing waste. google.com The final product can be a liquid solution, often at a 40% concentration, or a solid granular form at 90-95% activity, which is produced via spray drying. europa.eudolphinpharma.comatamanchemicals.com

Table of Process Parameters for High-Purity this compound Production

| Parameter | Value/Condition | Purpose | Source |

|---|---|---|---|

| Reaction Completion | ~95% of theoretical water yield | Minimize by-product formation | google.com |

| Unreacted Cumene Removal | Vacuum separation | Purification and raw material recycling | google.com |

| Neutralization Target | ~40% Sodium Cumenesulfonate | Achieve desired product concentration | google.com |

| Bleaching Agent | Hydrogen Peroxide (30% solution) | Decolorize product | google.com |

| Bleaching Temperature | 45°C | Optimize bleaching reaction | google.com |

| Bleaching Time | 2 hours | Ensure complete bleaching | google.com |

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C₉H₁₁NaO₃S | Main subject of the article |

| Cumene | C₉H₁₂ | Primary raw material |

| Sulfones | R-SO₂-R' | By-product of sulfonation |

| Hydrogen Peroxide | H₂O₂ | Bleaching agent |

| Sodium Hydroxide | NaOH | Neutralizing agent |

| Sulfuric Acid | H₂SO₄ | Sulfonating agent |

| Lime (Calcium Hydroxide) | Ca(OH)₂ | Agent for sulfate removal |

| Iron Hydroxide | Fe(OH)₃ | Potential precipitate during storage |

Mechanistic Investigations of Hydrotropic Phenomena and Molecular Interactions

Mechanisms of Solubilization Enhancement

The primary function of sodium o-cumenesulfonate as a hydrotrope is to increase the solubility of poorly soluble organic substances in aqueous solutions. lerochem.euatamankimya.comatamankimya.com This is a critical property utilized in various industrial and commercial applications, including cleaning products, detergents, and personal care items. atamankimya.comdolphinpharma.com

In aqueous solutions, this compound exhibits self-aggregation, forming clusters above a certain concentration known as the minimum hydrotrope concentration (MHC), which is analogous to the critical micelle concentration (CMC) for surfactants. tiiips.comnih.gov This self-assembly is a prerequisite for its function in solubilizing other substances. tiiips.comnih.gov Molecular dynamics simulations suggest that the self-aggregation of sodium cumene (B47948) sulfonate (SCS) begins at approximately 0.185 mol dm⁻³ and completes at 0.37 mol dm⁻³. researchgate.net Above the MHC, the hydrophobic tails of the SCS molecules point inward, creating a non-polar microenvironment, while the hydrophilic sulfonate groups orient outwards to interact with water molecules. researchgate.net This aggregation is driven by hydrophobic interactions between the cumene moieties. acs.org Studies using various techniques like surface tensiometry, vapor pressure osmometry, and fluorescence polarization have confirmed the aggregation behavior of sodium cumene sulfonate in water. researchgate.net

| Parameter | Observation | Significance | Reference |

| Minimum Hydrotrope Concentration (MHC) | A characteristic concentration where self-aggregation begins. | Analogous to the Critical Micelle Concentration (CMC) in surfactants. | tiiips.comnih.gov |

| Aggregation Mechanism | Hydrophobic tails orient inward, hydrophilic heads orient outward. | Creates a microenvironment capable of solubilizing hydrophobic molecules. | researchgate.net |

| Driving Force | Hydrophobic interactions between the cumene parts of the molecules. | Leads to the spontaneous formation of aggregates in aqueous solutions. | acs.org |

The aggregates formed by this compound create hydrophobic cores that can encapsulate sparingly soluble organic molecules, thereby increasing their solubility in the aqueous phase. researchgate.net This mechanism is crucial for applications like drug delivery, where it can enhance the bioavailability of hydrophobic drugs. tiiips.com The solubilization capacity is a strong, often exponential, function of the hydrotrope concentration. scirp.org A key advantage of this hydrotropic solubilization is that the dissolved substance can often be recovered by simple dilution with water. scirp.org

For instance, molecular dynamics simulations have shown that hydrophobic molecules like di-t-butyl-methane (DTBM) are encapsulated within the hydrophobic core of sodium cumene sulfonate clusters. researchgate.net This encapsulation is a key aspect of the solubilization process.

This compound significantly influences the physical properties of multicomponent systems, particularly those containing non-ionic surfactants. atamankimya.com It is known to raise the cloud point of such solutions, which is the temperature above which the solution becomes cloudy due to phase separation. atamanchemicals.comlerochem.euatamankimya.com This allows for the formulation of clear liquid products that remain stable at higher temperatures. atamanchemicals.comatamankimya.com

Furthermore, this compound is an effective viscosity reducer in concentrated surfactant solutions and formulations. atamankimya.comalbright.com.auatamanchemicals.com This property is beneficial in the manufacturing and handling of products like liquid detergents and cleaners, where high concentrations of surfactants can lead to unmanageably high viscosities. albright.com.auatamanchemicals.com By moderating the viscosity, it ensures that the products are easy to pour and dispense. atamankimya.com

| Property | Effect of this compound | Application | Reference |

| Cloud Point | Increases the cloud point of non-ionic surfactant solutions. | Formulation of clear, temperature-stable liquid products. | atamanchemicals.comlerochem.euatamankimya.com |

| Viscosity | Reduces the viscosity of concentrated surfactant systems. | Improves handling and processability of detergents and cleaners. | atamankimya.comalbright.com.auatamanchemicals.com |

Interaction Mechanisms with Sparingly Soluble Organic Substances

Interactions with Surfactant Systems

As a hydrotrope, this compound is particularly effective in increasing the solubility of anionic surfactant systems. albright.com.au This is vital in the formulation of heavy-duty cleaners and detergents where high concentrations of anionic surfactants are required for optimal performance. albright.com.auatamanchemicals.com By improving the solubility, it ensures that the anionic surfactants remain dissolved and active in the formulation. albright.com.au

Studies have investigated the interaction of this compound (NaCS) with both anionic and cationic surfactants to form mixed micelles. researchgate.net

With the anionic surfactant Sodium Dodecyl Sulfate (B86663) (SDS) , the addition of NaCS results in the formation of smaller, elongated ellipsoidal mixed micelles. researchgate.net In these mixed micelles, some of the SDS molecules are replaced by NaCS molecules. researchgate.net This incorporation leads to a decrease in the ordering of the SDS hydrocarbon tails compared to pure SDS micelles. researchgate.net

In contrast, when NaCS is added to a solution of the cationic surfactant Cetyl Trimethylammonium Bromide (CTAB) , it leads to the formation of long, rod-shaped micelles. researchgate.net This is accompanied by a significant increase in the aggregation number of CTAB. researchgate.net Spectroscopic analysis indicates that the hydrocarbon tails of CTAB become more ordered within these mixed micelles. researchgate.net

| Surfactant | Type | Effect of Adding this compound | Resulting Micelle Structure | Reference |

| Sodium Dodecyl Sulfate (SDS) | Anionic | Formation of smaller mixed micelles, replacement of some SDS molecules. | Elongated Ellipsoidal | researchgate.net |

| Cetyl Trimethylammonium Bromide (CTAB) | Cationic | Formation of long, rod-shaped micelles with increased aggregation number. | Long Rod-Shaped | researchgate.net |

Thermodynamic and Aggregation Parameters of Mixed Systems

The aggregation behavior of this compound is significantly influenced by temperature and the presence of other substances, such as surfactants. Studies on aqueous solutions of SoCS have utilized various techniques like surface tensiometry, volumetric measurements, and calorimetry to understand its aggregation as a function of temperature. researchgate.net

Apparent and partial molal volumes, derived from density measurements, show a distinct increase at a characteristic minimum hydrotrope concentration (MHC), indicating the onset of aggregation. researchgate.net The osmotic coefficient, determined through vapor pressure osmometry, also deviates significantly, confirming the aggregation of SoCS molecules in aqueous solutions. researchgate.net Calorimetric measurements have shown that the enthalpies of micellization tend to decrease with increasing temperature. researchgate.net

In mixed systems with surfactants like sodium dodecyl sulfate (SDS) and cetyl trimethylammonium bromide (CTAB), the interactions become more complex. The addition of SoCS to CTAB solutions leads to the formation of long, rod-shaped micelles and a dramatic increase in the CTAB aggregation number. researchgate.net Conversely, when mixed with SDS, smaller mixed micelles are formed where SoCS molecules replace some of the SDS molecules. researchgate.net These mixed micelles with SDS tend to adopt an elongated ellipsoidal geometry to accommodate the shorter SoCS molecules. researchgate.net

The thermodynamic parameters of micellization, such as Gibbs free energy (ΔG⁰m), enthalpy (ΔH⁰m), and entropy (ΔS⁰m), are crucial for understanding these interactions. In mixed systems, negative interaction parameters (β) suggest attractive interactions between the components. researchgate.net For instance, in mixtures of certain drugs and surfactants, the presence of salts can further increase these attractive interactions. researchgate.net

Table 1: Thermodynamic and Aggregation Parameters

| Parameter | Observation | System |

|---|---|---|

| Apparent & Partial Molal Volume | Sharp increase at MHC, indicating aggregation. researchgate.net | Aqueous SoCS |

| Osmotic Coefficient | Significant deviation, confirming aggregation. researchgate.net | Aqueous SoCS |

| Enthalpy of Micellization | Decreases with increasing temperature. researchgate.net | Aqueous SoCS |

| Mixed Micelle Structure | Forms long, rod-shaped micelles with CTAB. researchgate.net | SoCS-CTAB |

| Mixed Micelle Structure | Forms smaller, elongated ellipsoidal micelles with SDS. researchgate.net | SoCS-SDS |

Structural Reconfigurations within Micellar Aggregates

The structure of aggregates formed by this compound is a subject of ongoing research. Unlike the well-defined spherical or cylindrical micelles of traditional surfactants, hydrotrope aggregates are often described as being less organized. atamankimya.com Molecular dynamics simulations have provided insights into the self-aggregation of SoCS in water. acs.org These simulations suggest that self-aggregation begins around a concentration of 0.185 mol dm⁻³ and completes at approximately 0.37 mol dm⁻³. researchgate.net

The volumetric change upon aggregation per carbon atom is slightly lower for SoCS compared to typical surfactants, suggesting the formation of a more closely packed aggregate structure. researchgate.netacs.org Fourier Transform Infrared (FTIR) spectroscopy studies on mixed systems reveal changes in the ordering of surfactant tails. researchgate.net In SoCS-CTAB mixed micelles, there is an enhanced ordering of the CTAB tails, indicated by a reduction in the gauche/trans conformer ratio. researchgate.net In contrast, the addition of SoCS to SDS results in decreased ordering of the SDS tails compared to pure SDS micelles. researchgate.net

Table 2: Structural Characteristics of SoCS Aggregates

| Method | Finding | System |

|---|---|---|

| Molecular Dynamics | Aggregation occurs between 0.185 and 0.37 mol dm⁻³. researchgate.net | Aqueous SoCS |

| Volumetry | Suggests a more closely packed aggregate structure. researchgate.netacs.org | Aqueous SoCS |

| FTIR Spectroscopy | Enhanced ordering of CTAB tails. researchgate.net | SoCS-CTAB |

| FTIR Spectroscopy | Decreased ordering of SDS tails. researchgate.net | SoCS-SDS |

| ¹H NMR Spectroscopy | SoCS resides near the micelle surface. researchgate.net | SoCS-SDS |

Hydrophobic and Hydrophilic Interactions at the Molecular Level

The behavior of this compound in solution is governed by a delicate balance of hydrophobic and hydrophilic interactions. The hydrophobic cumene part of the molecule interacts with other nonpolar molecules or parts of molecules, while the hydrophilic sulfonate group interacts with water. atamankimya.com

Role of Hydrophobic Interactions in Aggregate Formation

Hydrophobic interactions are the primary driving force for the self-aggregation of this compound. researchgate.netacs.org The hydrophobic tails (cumene groups) of the SoCS molecules tend to cluster together to minimize their contact with water. researchgate.netacs.org This process is entropically favorable as it releases ordered water molecules from the hydration shells of the hydrophobic groups.

Molecular dynamics simulations have confirmed that these hydrophobic interactions through the tails are significant contributors to the aggregation process. acs.org The toluene (B28343) group in similar hydrotropes provides the hydrophobic property that interacts with the hydrophobic aromatic rings of other molecules, facilitating aggregate formation. rsc.org

Dehydration of Hydrophobic Tails at Elevated Temperatures

Temperature plays a crucial role in the hydrophobic interactions of this compound. At elevated temperatures, the hydrophobic tails of SoCS molecules undergo dehydration. researchgate.netacs.org This dehydration of the hydrophobic part is a key factor in the micellization process and is responsible for more positive entropy of micellization (ΔS⁰m) values at lower temperatures, indicating the dominance of hydrophobic interactions. mdpi.com

The decrease in hydration of the hydrophobic tails with increasing temperature facilitates closer association of the molecules, which can influence the size and shape of the aggregates. This phenomenon has been observed in molecular dynamics simulations and is a characteristic feature of hydrotropic aggregation. researchgate.netacs.org

Hydrogen Bonding Characteristics in Aqueous Solutions

While hydrophobic interactions are dominant, hydrophilic interactions, particularly hydrogen bonding, are also important. The sulfonate group of this compound is capable of forming hydrogen bonds with water molecules.

Interestingly, studies have shown that the formation of SoCS aggregates has little to no impact on the average number of hydrogen bonds between water and the SoCS molecules. researchgate.netacs.org This suggests that the hydrophilic sulfonate groups remain well-exposed to the aqueous environment even after aggregation, which is consistent with the model of hydrotrope aggregates being less compact and well-defined than surfactant micelles. The determination of molal expansibility at different temperatures indicates that SoCS molecules act as water structure breakers. acs.org

Advanced Applications and Functional Enhancement in Diverse Fields

Chemical Formulation and System Stabilization

Sodium o-cumenesulfonate is a highly effective hydrotrope, a compound that enhances the solubility of sparingly soluble organic substances in aqueous solutions. atamankimya.comatamanchemicals.com This property is central to its function in stabilizing complex chemical formulations.

Role as a Coupling Agent in Multicomponent Formulations

In multicomponent systems, particularly in detergents and cleaners, this compound acts as a crucial coupling agent. atamanchemicals.comatamankimya.com It facilitates the combination of otherwise incompatible ingredients, such as surfactants with inorganic builders like phosphates and silicates. atamanchemicals.com This allows for the creation of concentrated and homogenous liquid and powdered detergents. atamankimya.comatamanchemicals.com Its ability to solubilize complex components is essential in the formulation of heavy-duty cleaners, wax strippers, and dishwashing detergents without relying on organic solvents. atamanchemicals.comcrimolara.pt

The hydrotropic nature of this compound allows for the incorporation of materials that are normally incompatible within a formulation. atamanchemicals.com This is particularly valuable in creating stable, clear liquid cleaning products. atamankimya.comalbright.com.au

Enhancement of Ingredient Compatibility

This compound effectively promotes the compatibility of various ingredients within a multicomponent system. atamankimya.comatamankimya.com By increasing the solubility of less soluble organic materials, it prevents phase separation and maintains the uniformity of the mixture. atamanchemicals.comatamanchemicals.com This is critical in household and institutional cleaning products, as well as personal care items, where stability over time is essential. atamanchemicals.comdolphinpharma.com The compound's structure, featuring both a hydrophilic sulfonate group and a hydrophobic cumene (B47948) group, allows it to act as an intermediary, bridging the gap between water-based and oil-based components. atamankimya.comatamanchemicals.com

Modulation of Rheological Properties (e.g., Viscosity Reduction)

A key function of this compound is its ability to modulate the rheological properties of aqueous formulations, most notably by reducing viscosity. atamanchemicals.comalbright.com.au This is particularly important in the production of concentrated liquid detergents and other cleaning agents, where high surfactant content can lead to unmanageably high viscosity. atamanchemicals.comknowde.com By lowering the viscosity, this compound facilitates easier processing, handling, and pouring of the final product. atamanchemicals.comalbright.com.au This effect also allows for the creation of highly concentrated formulas that remain fluid and stable. knowde.com Furthermore, it can lower the cloud point of formulations, which is the temperature at which a solution becomes cloudy, thereby enhancing stability at lower temperatures. atamankimya.comatamanchemicals.comatamankimya.com

Materials Science and Surface Modification

The influence of this compound extends to materials science, where it plays a role in processes requiring precise control over surface properties.

Modification of Nanoparticle Properties for Foam Generation

The generation of highly stable foams is critical in various applications, including enhanced oil recovery (EOR). This compound plays a crucial role in modifying the properties of nanoparticles to create these robust foams. acs.orgresearchgate.net In one study, this compound was used to modify alumina (B75360) nanoparticles, leading to the formation of highly stable foams. A competitive effect was observed between the nanoparticles and this compound. At lower concentrations, an increase in this compound led to enhanced foam stability, with optimal stability and relatively high foamability achieved at a concentration of 20 mM. acs.org Beyond this point, foam stability sharply decreased due to this competitive interaction. acs.org

The synergistic effect between surfactants and nanoparticles is key to producing stronger and more stable foams. acs.org Nanoparticles enhance foam stability by accumulating on the foam film and at the Plateau borders, which slows down the decay of the foam. acs.orgedcc.com.cn The use of this compound to modify these nanoparticles enhances their ability to stabilize foams, proving particularly effective in applications like EOR. acs.orgresearchgate.net

Effect of Electrolyte Concentration on Adsorption at Interfaces

The presence of electrolytes can significantly influence the adsorption behavior of this compound at air-water interfaces, which in turn affects foamability and stability. Electrolytes can slow down the adsorption of this compound by forming an ion pair between the headgroup of the hydrotrope and the cation. acs.org This interaction can influence the foam's initial formation and its long-term stability. acs.org

Furthermore, electrolytes can cause the detachment of nanoparticles from the foam. This occurs because the electrolyte decreases the hydrophobicity of the nanoparticles by reducing the adsorption of this compound. acs.org Despite these effects, foams stabilized by these modified nanoparticles have been shown to maintain high stability across a wide range of electrolyte concentrations. acs.orgacs.org This resilience is crucial for applications in harsh environments, such as those encountered in enhanced oil recovery. acs.org

Bioprocesses and Biomass Valorization

This compound is a key enabler in the sustainable conversion of lignocellulosic biomass into valuable biofuels and biochemicals. Its hydrotropic properties are particularly effective in the delignification process, a critical step in making cellulose (B213188) more accessible for enzymatic breakdown.

Hydrotropic Delignification of Lignocellulosic Biomass (e.g., Cotton Stalks)

This compound has been effectively used as a hydrotropic agent for the delignification of various types of lignocellulosic biomass, including cotton stalks, rye, wheat, and maize stillage. alfa-chemistry.com The process involves using an aqueous solution of this compound to solubilize lignin (B12514952), a complex polymer that shields cellulose from enzymatic attack. mdpi.comnih.gov This pretreatment enhances the accessibility of cellulose for subsequent enzymatic saccharification, leading to higher yields of fermentable sugars for bioethanol production. alfa-chemistry.com

In a study on cotton stalks, this compound was identified as a superior hydrotropic agent compared to sodium xylene sulfonate and sodium cinnamate, based on the resulting yield of reducing sugars. alfa-chemistry.comtandfonline.com The effectiveness of delignification is often correlated with the concentration of the hydrotrope. mdpi.com Microwave-assisted hydrotropic pretreatment using this compound has also been shown to be a highly effective method for delignifying various biomass types, including pine chips, beech chips, and wheat straw. nih.govnih.gov

Optimization of Pretreatment Parameters for Sugar Release

To maximize the efficiency of biofuel production, it is crucial to optimize the pretreatment parameters for sugar release. Key parameters that are often adjusted include the hydrotrope concentration, biomass loading, and incubation time. alfa-chemistry.comtandfonline.com For the delignification of cotton stalks with this compound, a central composite design was used to find the optimal conditions, which resulted in a maximum yield of 0.211 grams of reducing sugar per gram of dry biomass. alfa-chemistry.comresearchgate.net

The concentration of this compound is a critical factor influencing the degree of delignification and subsequent sugar release. mdpi.comnih.gov Studies have shown that increasing the hydrotrope concentration generally leads to a higher reduction in lignin content. mdpi.com For instance, in the pretreatment of maize stillage, the highest extraction of organic matter was achieved with a 20% v/v concentration of this compound. researchgate.net Similarly, microwave-assisted pretreatment of wheat stillage with 40% w/v this compound significantly reduced lignin and hemicellulose content, making cellulose the dominant and more accessible component. researchgate.net

Below is a table summarizing the optimized pretreatment conditions and results for sugar release from cotton stalks using this compound.

| Parameter | Optimized Value | Result |

| Hydrotrope Concentration | 30% w/v | 0.211 g reducing sugar / g dry biomass |

| Biomass Loading | 11% DW | - |

| Incubation Temperature | 121 °C | - |

| Incubation Time | 120 min | - |

Data derived from a study on the hydrotropic delignification of cotton stalks. tandfonline.comresearchgate.net

Reusability and Sustainability of Hydrotrope Solutions in Biorefining

A significant advantage of using this compound in biorefining is the potential for its reuse, which enhances the economic and environmental sustainability of the process. alfa-chemistry.com After the delignification step, the lignin can be precipitated from the hydrotrope solution, often by simple dilution with water. mdpi.com The recovered aqueous this compound solution can then be concentrated and reused in subsequent pretreatment cycles. alfa-chemistry.comnih.gov

Extraction and Separation Technologies

The application of this compound extends to various extraction and separation technologies, where its hydrotropic nature is leveraged to isolate specific compounds. It has been successfully employed in the extraction of bioactive compounds from plant materials. alfa-chemistry.com

For example, this compound has been used for the extraction of dioscin (B1662501) from Dioscorea rhizomes, where it also facilitates the subsequent hydrolysis of dioscin to diosgenin. alfa-chemistry.com This integrated approach offers a more efficient and selective recovery of the target compound. alfa-chemistry.com Similarly, it has been identified as an effective hydrotrope for the extraction of curcuminoids from turmeric and reserpine (B192253) from Rauwolfia vomitoria roots. tandfonline.comtandfonline.com In these processes, the hydrotrope enhances the solubility of the target molecules in the aqueous extraction medium, allowing for their efficient separation from the solid plant matrix. tandfonline.com The extracted compound can then be recovered from the hydrotrope solution, often by precipitation upon dilution. alfa-chemistry.com

Hydrotropic Extraction of Bioactive Compounds (e.g., Citral, Curcuminoids)

This compound has demonstrated considerable efficiency in the extraction of various bioactive compounds. For instance, it has been identified as an effective hydrotrope for extracting curcuminoids. core.ac.uk The extraction process is influenced by the interaction between the hydrotrope and the target compound, as well as the effect of the hydrotrope on the cellular structure of the source material. core.ac.uk Studies have shown that sodium cumene sulfonate is a more efficient hydrotrope for the extraction of limonin (B1675406) from Citrus aurantium seeds compared to sodium salicylate, yielding a higher amount of the bioactive compound under optimal conditions. core.ac.uk

In the extraction of other compounds, such as andrographolide (B1667393) from Andrographis paniculata leaves, sodium cumene sulfonate has also been found to be the most efficient among several hydrotropes studied. researchgate.net The mechanism involves the permeabilization of plant cells by the hydrotrope solution, followed by the solubilization of the target compound. researchgate.net

Process Optimization for Extraction Efficiency

The efficiency of hydrotropic extraction using this compound is dependent on several process parameters. Key factors that can be optimized to enhance extraction yield and purity include the concentration of the hydrotrope, temperature, and the particle size of the raw material. alfa-chemistry.com For example, in the extraction of limonin, the maximum yield was achieved at a 2M concentration of sodium cumene sulfonate, an extraction temperature of 45°C, and a 10% solid loading. core.ac.uk Similarly, optimizing conditions for the extraction of dioscin from Dioscorea rhizomes, including hydrotrope concentration and temperature, led to improved yield and purity. alfa-chemistry.com The Taguchi method and central composite response surface design are statistical tools that have been successfully employed to screen and optimize these extraction parameters. acs.org

Table 1: Optimized Parameters for Hydrotropic Extraction

| Bioactive Compound | Plant Source | Optimal Hydrotrope Concentration | Optimal Temperature | Reference |

|---|---|---|---|---|

| Limonin | Citrus aurantium seeds | 2M Sodium cumene sulfonate | 45°C | core.ac.uk |

| Dioscin | Dioscorea rhizomes | Optimized concentration | Optimized temperature | alfa-chemistry.com |

Recovery and Recycling of Hydrotrope Solutions in Extraction

A significant advantage of using hydrotropes like this compound is the potential for their recovery and reuse, which enhances the economic and environmental viability of the extraction process. The recovery of the solute from the hydrotropic solution can often be achieved by simple dilution with water. researchgate.net This causes the dissolved hydrophobic compounds to precipitate out, allowing for their separation. The diluted hydrotrope solution can then be concentrated, for instance through evaporation, and recycled for subsequent extraction cycles. researchgate.net The ability to reuse the aqueous this compound solution has been demonstrated, reinforcing its potential as a sustainable and cost-effective agent in processes like biomass delignification. alfa-chemistry.comresearchgate.net Nanofiltration has also been explored as a method to recover and concentrate diluted hydrotrope solutions, which can reduce the energy-intensive heat evaporation process. researchgate.net

Corrosion Science and Inhibition Studies

Beyond its role in extraction, this compound exhibits important properties in the field of corrosion science, particularly in the protection of metals.

Inhibition of Metal Corrosion (e.g., Aluminum in Alkaline Media)

This compound has been studied as a corrosion inhibitor for aluminum in alkaline environments, such as aqueous solutions of sodium hydroxide (B78521). asianpubs.orgresearchgate.net Research has shown that it can effectively reduce the corrosion rate of aluminum. asianpubs.orgasianpubs.org The inhibition efficiency is dependent on the concentration of the inhibitor, with higher concentrations generally providing better protection. asianpubs.orgresearchgate.netasianpubs.org It has been observed that the inhibition efficiency of this compound is greater than that of sodium alkyl sulfate (B86663) but less than that of sulfonic acid under similar conditions. asianpubs.org The effectiveness of the inhibitor also increases as the concentration of the corrosive sodium hydroxide solution decreases. researchgate.netasianpubs.org However, the inhibition efficiency tends to decrease with increasing temperature, as the rate of corrosion surpasses the rate of inhibitor adsorption. researchgate.netasianpubs.org

Table 2: Corrosion Inhibition Efficiency

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency Order | Reference |

|---|---|---|---|---|

| Sulfonic Acid (SA) | Aluminum | Sodium Hydroxide | SA > SCS > SAS | asianpubs.org |

| Sodium cumene sulfonate (SCS) | Aluminum | Sodium Hydroxide | SA > SCS > SAS | asianpubs.org |

| Sodium alkyl sulfate (SAS) | Aluminum | Sodium Hydroxide | SA > SCS > SAS | asianpubs.org |

Adsorption Mechanisms on Metal Surfaces

The protective effect of this compound against corrosion is attributed to its adsorption onto the metal surface, forming a protective layer that impedes the corrosion process. asianpubs.orgresearchgate.netasianpubs.org This adsorption is a key factor in its inhibitory action. asianpubs.orgresearchgate.net The structure of the inhibitor molecule, including the presence of the aromatic ring and the sulfonate group, facilitates this adsorption. asianpubs.org Thermodynamic studies of the adsorption process can provide insights into the mechanism. For instance, negative values for the heat of adsorption indicate that the process is exothermic. researchgate.net The nature of the adsorption, whether it is physical (physisorption) or chemical (chemisorption), can be inferred from the value of the free energy of adsorption. Values below -20 kJ/mol are typically indicative of physisorption. researchgate.net

Emerging and Specialized Applications

The unique properties of this compound are leading to its exploration in a variety of emerging and specialized fields. In the electroplating industry, it is valued for its ability to help produce smooth and uniform metal coatings by enhancing the efficiency of electrolytic solutions. duorganics.in It also serves as a solubilizer and stabilizer in complex formulations for products like paints, adhesives, and textile treatments, contributing to their stability and shelf life. duorganics.inatamanchemicals.com Other notable applications include its use in metalworking fluids, as a viscosity reducer in drilling and completion fluids for the oil and gas industry, and in the production of some plant protection products in agriculture. atamanchemicals.comlerochem.eu Furthermore, its photoelectrochemical properties have been investigated, suggesting potential for its use in treating organic waste through photodecomposition. biosynth.comnih.gov

Role as an Excipient in Drug Formulations for Solubility and Bioavailability

This compound, as a component of commercial sodium cumenesulfonate, serves a critical function in the pharmaceutical industry as an excipient to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). markwideresearch.comdolphinpharma.com Its primary mechanism of action is hydrotropy, a phenomenon where the addition of a high concentration of one solute (the hydrotrope) increases the aqueous solubility of another, sparingly soluble solute. dolphinpharma.comatamankimya.com

Hydrotropes like sodium cumenesulfonate are amphiphilic, possessing both a hydrophilic polar head (the sulfonate group) and a hydrophobic non-polar part (the cumene ring). atamankimya.comheraproject.com Unlike typical surfactants, the hydrophobic portion is relatively small, preventing the formation of conventional micelles at low concentrations. atamankimya.com Instead, above a specific concentration known as the Minimum Hydrotrope Concentration (MHC), hydrotrope molecules begin to self-aggregate. researchgate.net Molecular dynamics simulations of sodium cumenesulfonate demonstrate that these aggregates create micelle-like environments where the hydrophobic cumene parts orient inwards, forming a non-polar core. researchgate.net

Table 1: Research Findings on Hydrotropic Solubilization by Sodium Cumene Sulfonate (NaCS)

| Research Focus | Key Findings | Reference |

| Solubility of Phenols | The solubility of o-hydroxyacetophenone and p-hydroxyacetophenone increases by nearly an order of magnitude at higher concentrations of NaCS. NaCS showed stronger interaction with the phenols compared to other hydrotropes. | acs.org |

| Aggregation Behavior | Experimental techniques confirmed that NaCS molecules self-aggregate in aqueous solutions above a minimum hydrotrope concentration (MHC), creating a non-polar environment within the aggregate. | researchgate.net |

| Molecular Dynamics | Simulations revealed that above the MHC, NaCS forms micelle-like aggregates with hydrophobic cores that can solubilize hydrophobic molecules, explaining the mechanism of hydrotropy. | researchgate.net |

Dispersant and Emulsifier in Specialized Formulations (e.g., Pesticides)

In the agricultural sector, this compound is utilized as a functional agent in specialized formulations such as pesticides and herbicides. markwideresearch.comdolphinpharma.com It functions primarily as a high-performance dispersant and emulsifier, enhancing the stability and efficacy of these agrochemical products. markwideresearch.comdolphinpharma.comatamanchemicals.com

Pesticide formulations often contain active ingredients that are oily or have low solubility in water, requiring the use of adjuvants to create a stable and effective spray mixture. Sodium cumenesulfonate, with its amphiphilic properties, facilitates the dispersion of these active ingredients throughout the aqueous solution. atamanchemicals.comechemi.com This action prevents the sedimentation or separation of components, ensuring that the formulation remains uniform and stable from the point of manufacture to its final application in the field. atamanchemicals.com

As a dispersant, it ensures the even distribution of solid particles (in suspension concentrates) or fine oil droplets (in emulsion concentrates) within the liquid base. atamanchemicals.comechemi.com This leads to several practical benefits:

Enhanced Stability: It stabilizes the formulation, preventing the active ingredients from clumping or settling out, which could lead to clogged spray nozzles and inconsistent application. atamanchemicals.com

Better Spreading: By modifying the surface properties of the spray solution, it can help the pesticide spread more evenly over the surface of leaves. dolphinpharma.com

The role of sodium cumenesulfonate as a dispersant and emulsifier is therefore critical for optimizing the performance of modern agricultural chemicals. markwideresearch.comatamanchemicals.com

Photoelectrochemical Properties and Electron Transfer Mechanisms

This compound exhibits notable photoelectrochemical properties, a characteristic shared by other aromatic sulfonates. atamanchemicals.combiosynth.com These properties are centered on the molecule's ability to participate in electron transfer reactions when subjected to electrochemical and photochemical stimuli. atamanchemicals.comatamanchemicals.com Research indicates that when dissolved in water, sodium cumenesulfonate can function as a photodecomposition agent for certain organic wastes and is capable of transferring electrons between electrodes. atamanchemicals.combiosynth.comatamanchemicals.com

Detailed studies, particularly on the closely related isomer sodium p-cumenesulfonate (SCS), have elucidated the mechanisms involved in its degradation through electrochemical and photoelectrochemical processes. nih.gov These investigations show that the process involves the generation of highly reactive radical species. Under UV light excitation in the presence of a semiconductor photocatalyst like TiO2, electron-hole pairs are generated. nih.gov These charge carriers can react with water, oxygen, and other ions in the solution to form potent oxidizing agents. nih.gov

The degradation pathway of SCS in aqueous solutions containing electrolytes like NaClO₄ or NaCl involves complex transformations. It has been found that electrochemical and photochemical reactions can lead to the formation of various radicals, including Cl•, Cl₂•⁻, and ClO•. nih.gov These radicals are powerful oxidants that can attack the aromatic ring and sulfonate group of the cumenesulfonate molecule, leading to its eventual mineralization into simpler, non-toxic compounds. nih.gov Total mineralization of sodium p-cumenesulfonate has been achieved in a photoelectrochemical reactor, demonstrating the effectiveness of this advanced oxidation process. nih.gov The ability of the aromatic sulfonate structure to engage in these electron transfer and radical-mediated reactions underscores its potential application in environmental remediation and water treatment technologies. atamanchemicals.comnih.gov

Environmental Science and Degradation Pathways

Biodegradation Studies

Biodegradation is a key process in the environmental removal of Sodium o-cumenesulfonate. europa.eu Studies have shown that this compound undergoes rapid and complete biodegradation under aerobic conditions. europa.eu

This compound is considered to be readily biodegradable according to OECD criteria. europa.eu In studies, it has shown biodegradation of greater than 60% of the theoretical carbon dioxide (ThCO2) production within 28 days, with more than 60% degradation occurring after just 6 days. europa.eu One study following the OECD 301B guideline reported a degradation rate of 99.8% over 28 days. bio-circle.de This rapid breakdown is the primary way the substance is eliminated from the environment. europa.eu

Table 1: Aerobic Biodegradation of this compound

| Test Guideline | Result | Timeframe | Conclusion |

|---|---|---|---|

| OECD Criteria | > 60% ThCO2 | 28 days | Readily Biodegradable europa.eu |

| OECD 301B | 99.8% | 28 days | Readily Biodegradable bio-circle.de |

There is no known data on the anaerobic biodegradation of this compound. europa.eueuropa.euheraproject.com It is not expected to biodegrade to a significant extent under anaerobic conditions due to the presence of the sulfonated aromatic group. europa.eueuropa.euheraproject.com However, because it is readily biodegradable in aerobic environments and has a low potential for adsorption to sediment, its presence in anaerobic environments is expected to be negligible. europa.eueuropa.euheraproject.com One study noted that after 13 months in aquifer slurries from both sulfate-reducing and methanogenic sites, this compound had only degraded by about 4%. atamankimya.com

Acclimated activated sludge has been shown to effectively degrade this compound. atamanchemicals.com The removal rate via the secondary wastewater treatment process of activated sludge is greater than 94%. atamanchemicals.com In one study, acclimated activated sludge utilized 10.7 mg of Total Organic Carbon (TOC) per gram of mixed liquor volatile suspended solids per hour, indicating the sludge possessed the necessary enzymes for degradation. atamankimya.comatamanchemicals.com The decomposition of this compound by a soil microflora inoculum in a mineral salts medium took 16 days. atamanchemicals.com

Biochemical Oxygen Demand (BOD) studies have been conducted to assess the biodegradability of this compound. In a 2-week closed bottle study with 100 mg/L of the compound and 30 mg/L of sludge, it exhibited a theoretical BOD of 87%. atamankimya.comatamanchemicals.com Another study reported a 5-day theoretical BOD of 74.5% using an acclimated activated sludge seed. atamankimya.comatamanchemicals.com In terms of Total Organic Carbon (TOC), one study found that this compound utilized 10.7 mg of TOC per gram of mixed liquor volatile suspended solids per hour in acclimated activated sludge. atamankimya.comatamanchemicals.com

Table 2: BOD and TOC Data for this compound

| Analysis | Conditions | Result | Reference |

|---|---|---|---|

| BOD | 2-week closed bottle, 100 mg/L substance, 30 mg/L sludge | 87% of theoretical | atamankimya.comatamanchemicals.com |

| BOD | 5-day, acclimated activated sludge seed | 74.5% of theoretical | atamankimya.comatamanchemicals.com |

| TOC | Acclimated activated sludge | 10.7 mg TOC/g MLVSS/hour | atamankimya.comatamanchemicals.com |

Degradation by Acclimated Activated Sludge and Soil Microflora

Environmental Fate and Transport Modeling

Modeling helps predict the movement and transformation of this compound in the environment.

In the atmosphere, the photochemical degradation rate of this compound is estimated to be 3.2636 x 10⁻¹² cm³/molecule-sec, leading to a predicted half-life of about 39.3 hours. europa.eu However, due to its low vapor pressure (1.09 x 10⁻⁹ Pa), significant amounts of the compound are unlikely to be present in the atmosphere, making direct photolysis by sunlight a less significant fate process. europa.eu

In aquatic environments, phototransformation is not expected to be a major degradation pathway. europa.eu this compound is not expected to adsorb to suspended solids and sediment, and its potential for volatilization from water surfaces is low. europa.eu

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Total Organic Carbon |

Hydrolysis Stability and Relevance to Environmental Fate

This compound is considered stable in aqueous environments as it lacks hydrolyzable groups. europa.eu Consequently, hydrolysis is not a significant environmental fate process for this compound. europa.euatamanchemicals.comatamankimya.com The stability of commercial aqueous solutions of the substance further supports the expectation that hydrolytic degradation is negligibly low. heraproject.com

The primary mechanism for its removal from the environment is biodegradation. europa.eu Studies have demonstrated that this compound is readily biodegradable under aerobic conditions. europa.eudiversey.com One study, following the OECD 301B guideline, observed CO2 production of 103-109% within 28 days, confirming its ready biodegradability. diversey.comviking-direct.lu Another study found that it achieved greater than 60% of its theoretical CO2 production within 28 days, and in fact, surpassed this threshold after only 6 days. europa.eu

While readily biodegradable aerobically, the substance is not expected to biodegrade to a significant extent under anaerobic conditions due to the presence of the sulfonated aromatic group. europa.eu However, because of its rapid aerobic biodegradation and low potential for adsorption, its presence in anaerobic environments is anticipated to be negligible. europa.eu

In the atmosphere, photochemical degradation can occur. Modeling using the AOPWIN QSAR model predicts a degradation half-life of approximately 39.3 hours, assuming a 12-hour day. europa.eu However, due to its low vapor pressure (1.09E-009 Pa), significant amounts of this compound are unlikely to be present in the atmosphere, making atmospheric photodegradation a less critical fate process. europa.eu Similarly, phototransformation in water is not expected to be a significant pathway. europa.eu

Mobility and Adsorption/Desorption in Soil and Sediment

This compound is expected to exhibit very high mobility in soil. atamanchemicals.com This high mobility is supported by its water solubility and low soil organic carbon-water (B12546825) partitioning coefficient (Koc). europa.eudiversey.com

Modeling programs have been used to estimate the Koc value, providing insights into its adsorption potential. One estimation from its first-order Molecular Connectivity Index (MCI) yielded a corrected Log Koc of 1.6805, which corresponds to a Koc of 47.92 L/kg. europa.eu Another estimation based on its Log Kow (-1.5) resulted in a corrected Log Koc of 0.0954 and an estimated Koc of 1.246 L/kg. europa.eu A separate calculated value gives a Koc of 1.25. tennantsdistribution.com These low Koc values suggest a low potential for adsorption to soil and suspended solids. europa.eutennantsdistribution.com Therefore, adsorption to sediment is not considered an important environmental fate process. atamanchemicals.comatamankimya.com

Despite these model-based calculations, several safety data sheets report that no experimental data is available for the adsorption and desorption of this compound in soil or sediment. diversey.comviking-direct.ludiversey.comnewhall.co.ukespo.org

Table 1: Estimated Soil Adsorption Coefficient (Koc) for this compound

| Parameter | Value | Method | Source |

| Estimated Koc | 47.92 L/kg | MCI Model | europa.eu |

| Estimated Koc | 1.246 L/kg | Log Kow Model | europa.eu |

| Calculated Koc | 1.25 L/kg | Calculation | tennantsdistribution.com |

| Log Koc | 1.6805 | MCI Model | europa.eu |

| Log Koc | 0.0954 | Log Kow Model | europa.eu |

Distribution in Environmental Compartments (e.g., Water, Air, Soil, Sediment)

Distribution modeling indicates that this compound will predominantly be found in the environmental compartments to which it has significant direct emissions, namely soil and surface water. europa.eu Fugacity modeling supports the prediction that the vast majority of the substance will reside in the water compartment. heraproject.com

A Level III Fugacity model predicted the following distribution:

Water: 99.9% oecd.org

Soil: 0.1% oecd.org

Air: 0% oecd.org

Sediment: 0% oecd.org

These results align with other assessments suggesting the substance is not expected to partition significantly to air, sediments, or biota. europa.eu Its low vapor pressure limits its presence in the air, and its low adsorption potential limits its accumulation in sediment. europa.eu While one source suggests it may exist in both vapor and particulate phases in the atmosphere, its partitioning behavior is primarily directed toward water and soil. atamanchemicals.com

Mackay fugacity modeling (level 3), taking degradation into account, predicts negligible environmental concentrations in all compartments. europa.eu

Table 2: Predicted Environmental Distribution via Fugacity Level III Modeling

| Environmental Compartment | Percentage of Distribution | Source |

| Water | 99.9% | oecd.org |

| Soil | 0.1% | oecd.org |

| Air | 0% | oecd.org |

| Sediment | 0% | oecd.org |

Life Cycle Assessment and Environmental Impact Analysis

Primary Energy Demand (PED) Contributions from Raw Material Production

The Primary Energy Demand (PED) associated with the production of this compound is primarily driven by the energy required to produce its key raw materials. erasm.org An analysis of the life cycle inventory data shows that the production of the intermediates cumene (B47948) and sodium hydroxide (B78521) are the largest contributors, accounting for 80% of the total PED. erasm.org Thermal energy generation is the next most significant factor, contributing 6%. erasm.org The remaining 14% of the PED is attributed to other inputs such as the production of sulphuric acid, electricity consumption, utilities, waste treatment, and transportation. erasm.org

Table 3: Contributions to Primary Energy Demand (PED) in this compound Production

| Contributing Factor | Percentage of Total PED | Source |

| Cumene & Sodium Hydroxide Production | 80% | erasm.org |

| Thermal Energy Generation | 6% | erasm.org |

| Other (Sulphuric Acid, Electricity, etc.) | 14% | erasm.org |

Global Warming Potential (GWP) Attributions in Manufacturing

The Global Warming Potential (GWP) of this compound manufacturing is, much like its PED, dominated by the impact of its raw materials. erasm.org The GWP is a measure of how much energy the emission of 1 ton of a gas will absorb over a given time, relative to the emission of 1 ton of carbon dioxide. epa.gov In the context of a product's life cycle, it refers to the total greenhouse gas emissions associated with its production. epa.govuni-tuebingen.de

For this compound, the production of the raw materials cumene and sodium hydroxide collectively contributes 70% to the total GWP. erasm.org The generation of thermal energy required for the manufacturing process is the second-largest source, responsible for 16% of the GWP. erasm.org The remaining 14% is a result of the combined impacts of sulphuric acid production, electricity, other utilities, waste treatment processes, and transportation. erasm.org

Table 4: Attributions to Global Warming Potential (GWP) in this compound Manufacturing

| Contributing Factor | Percentage of Total GWP | Source |

| Cumene & Sodium Hydroxide Production | 70% | erasm.org |

| Thermal Energy Generation | 16% | erasm.org |

| Other (Sulphuric Acid, Electricity, etc.) | 14% | erasm.org |

Methodologies for Environmental Profile Analysis

The environmental profile and fate of this compound have been assessed using a variety of standardized methodologies and modeling tools.

For environmental fate and pathway assessments, the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a commonly cited tool. europa.eu This software is used to predict physical/chemical properties and environmental fate, such as degradation and soil adsorption (Koc). europa.eu

Life Cycle Assessments (LCA) are performed to evaluate environmental impacts like PED and GWP. erasm.org These assessments are based on Life Cycle Inventory (LCI) data. erasm.org A key aspect of this methodology involves defining system boundaries through cut-off criteria. For instance, one study included all material inputs that constituted at least 98% of the total mass and energy inputs to the unit process. erasm.org This ensures that all materials with potential environmental significance are included. erasm.org The functional unit for such studies is typically 1 metric tonne of 100% active substance. erasm.org

For modeling the distribution in environmental compartments, Fugacity models, such as the Level III model, are employed. europa.euoecd.org These models predict how a chemical will partition between air, water, soil, and sediment. oecd.org Broader environmental risk assessments may utilize programs like the European Union System for the Evaluation of Substances (EUSES), which is often used in conjunction with scenarios developed by organizations like HERA (Human and Environmental Risk Assessment on ingredients of household cleaning products). heraproject.com

Analytical Techniques for Characterization and Quantification

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is instrumental in analyzing the molecular environment of sodium o-cumenesulfonate. It provides detailed information about the location and interactions of the molecule within aggregate structures, such as micelles. researchgate.net

In studies of mixed micellar systems, the chemical shifts observed in ¹H NMR spectra reveal the positioning of sodium cumene (B47948) sulfonate (NaCS). Research indicates that in mixtures with both sodium dodecyl sulfate (B86663) (SDS) and cetyl trimethylammonium bromide (CTAB), NaCS tends to reside near the surface of the micelle. researchgate.netictmumbai.edu.in This information is crucial for understanding how hydrotropes like NaCS modify the properties of surfactant solutions. Further research has utilized various NMR techniques, including ¹H-NMR, ¹³C-NMR, and ³¹P NMR, to analyze fractions of kraft lignin (B12514952) separated using sodium cumenesulfonate, demonstrating the versatility of NMR in characterizing complex systems involving this compound. researchgate.net

Scattering Techniques

Scattering techniques are essential for understanding the larger-scale structures that this compound can form in solution, such as aggregates and micelles.

Small Angle Neutron Scattering (SANS) for Aggregate Morphology and Size

Small Angle Neutron Scattering (SANS) is a key technique for determining the morphology and size of aggregates formed by this compound in aqueous solutions. researchgate.net SANS studies have been crucial in characterizing the aggregation behavior of sodium cumene sulfonate (NaCS), both alone and in mixtures with other surfactants. ictmumbai.edu.inresearchgate.net

When NaCS is mixed with cetyl trimethylammonium bromide (CTAB), SANS data reveals the formation of long, rod-shaped micelles, with a significant increase in the aggregation number of CTAB. researchgate.netictmumbai.edu.inresearchgate.net In contrast, when mixed with sodium dodecyl sulfate (SDS), the result is the formation of smaller, elongated ellipsoidal mixed micelles. researchgate.netictmumbai.edu.in In this case, NaCS molecules replace some of the SDS molecules in the micelle structure. researchgate.netresearchgate.net SANS has also been used to investigate the aggregation of other related hydrotropes, such as sodium n-butyl benzene (B151609) sulfonate, where it detected nearly ellipsoidal aggregates. ictmumbai.edu.in

Table 2: SANS Findings on Sodium Cumenesulfonate (NaCS) Mixed Micelles

| Mixture | Resulting Aggregate Morphology | Effect on Aggregation |

|---|---|---|

| NaCS + CTAB | Long, rod-shaped micelles | Dramatic increase in CTAB aggregation number |

Chromatographic and Related Separations

Chromatographic techniques are vital for the separation, identification, and quantification of this compound, especially in environmental contexts.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Environmental Monitoring

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly accurate and widely used method for the environmental monitoring of sulfonated aromatic compounds, including isomers of cumenesulfonate. researchgate.net This powerful technique allows for both the qualitative identification and quantitative analysis of such compounds in various environmental matrices, like wastewater. researchgate.netutwente.nl

In the broader context of analyzing related compounds like linear alkylbenzene sulfonates (LAS), HPLC-MS is considered the most precise method. researchgate.net Monitoring studies of German wastewater treatment plants (WWTPs) utilized HPLC with tandem mass spectrometry (HPLC-MS/MS) to quantify LAS homologs. umweltbundesamt.de The method involved sample pre-concentration followed by analysis, achieving good accuracy and precision. umweltbundesamt.de While the study focused on LAS, the methodology is directly applicable to other sulfonated surfactants like this compound. The high sensitivity and specificity of HPLC-MS make it ideal for detecting low concentrations of these compounds and their transformation products in complex samples. utwente.nlumweltbundesamt.de

Total Organic Carbon (TOC) and High-Performance Liquid Chromatography (HPLC) for Biodegradation Assessment

The evaluation of the biodegradability of this compound relies on a combination of analytical techniques to provide a comprehensive understanding of both primary and ultimate degradation. High-Performance Liquid Chromatography (HPLC) and Total Organic Carbon (TOC) analysis are frequently employed in tandem for this purpose. HPLC is a specific method used to quantify the concentration of the parent compound, thereby measuring primary biodegradation, which is the initial structural transformation of the molecule. researchgate.net In contrast, TOC analysis measures the total amount of organically bound carbon in a sample, and its reduction over time indicates ultimate biodegradation or mineralization—the conversion of the organic substance into inorganic products such as carbon dioxide and water. ugr.es

The combined use of these methods is critical because the disappearance of the parent compound (measured by HPLC) does not always correlate with complete mineralization. unito.it A rapid decrease in the concentration of this compound as measured by HPLC might only signify its transformation into other organic intermediates. cusat.ac.in A slow or negligible corresponding decrease in TOC would reveal that these intermediate products are persistent and not being readily mineralized by microorganisms. unito.itcusat.ac.in

Research findings on the biodegradation of this compound using these methods have shown varied results depending on the experimental conditions, particularly the microbial inoculum used. In a modified Sturm test cited in an OECD SIDS report, the amount of the test substance was determined by both TOC and HPLC analysis. oecd.org The results from this specific study indicated that under the test conditions, no significant biodegradation of the hydrotrope was observed over a 28-day period. oecd.org

Table 1: Biodegradation of Xylene Sulfonate (as a representative hydrotrope) in a Modified Sturm Test oecd.org